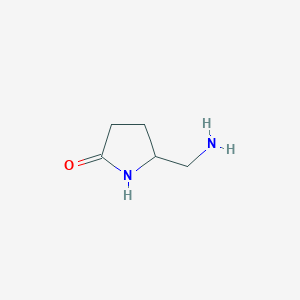

5-(Aminomethyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOAHABINHRDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556483 | |

| Record name | 5-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154148-69-3 | |

| Record name | 5-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Aminomethyl)pyrrolidin-2-one: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and chemical structure of 5-(Aminomethyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key physicochemical data, explores its structural features, and provides a foundation for further research and application.

Core Properties

This compound is a derivative of pyrrolidinone, also known as a γ-lactam. Its structure incorporates a primary amine, making it a versatile building block for the synthesis of more complex molecules. The presence of both a lactam ring and an amino group suggests its potential for diverse biological activities.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted through computational methods and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | PubChem[3] |

| Molecular Weight | 114.15 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 154148-69-3 | PubChem[3] |

| Canonical SMILES | C1CC(=O)NC1CN | PubChem[3], BOC Sciences[] |

| Boiling Point (Predicted) | 313.9 ± 15.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.076 ± 0.06 g/cm³ | ChemicalBook[5] |

| pKa (Predicted) | 16.06 ± 0.40 | ChemicalBook[5] |

| LogP (Predicted) | -1.3 | PubChem[3] |

Chemical Structure and Stereoisomerism

This compound possesses a chiral center at the 5-position of the pyrrolidinone ring. Consequently, it exists as two enantiomers: (5S)-5-(aminomethyl)pyrrolidin-2-one and (5R)-5-(aminomethyl)pyrrolidin-2-one.

Caption: Enantiomeric forms of this compound.

The specific stereochemistry can significantly influence the biological activity and pharmacokinetic properties of the molecule. It is therefore crucial to consider the enantiomeric purity when conducting biological assays or developing therapeutic agents based on this scaffold.

Synthesis and Reactivity

The synthesis of substituted pyrrolidinones can be achieved through various synthetic routes. A general approach involves the cyclization of suitable precursors. For instance, the reaction of amide and thioamide dianions with epibromohydrin has been shown to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones, which could be a potential precursor for this compound after further functional group manipulation.[6] Another method involves the reaction of pyrrolidin-2-ones with formaldehyde and chlorotrimethylsilane to yield 1-chloromethylpyrrolidin-2-ones, which can then react with amines.[7]

The aminomethyl group provides a reactive handle for further derivatization, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR). The lactam nitrogen can also be substituted, offering another point for chemical modification.[8][9]

Potential Biological Significance

Pyrrolidinone derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory properties.[1][2] The pyrrolidin-2-one core is a common scaffold in medicinal chemistry.[1] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active pyrrolidinones suggests its potential as a valuable starting point for the development of novel therapeutic agents.

Experimental Protocols: General Considerations

General Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of pyrrolidinone derivatives.

General Analytical Workflow for Purity and Structural Confirmation

For the analysis of polar amines like this compound, a combination of chromatographic and spectroscopic techniques is typically employed.

Caption: A typical analytical workflow for the characterization of a small molecule.

Future Research Directions

Further research is warranted to fully elucidate the properties and potential applications of this compound. Key areas for future investigation include:

-

Experimental Determination of Physicochemical Properties: Experimental validation of predicted properties such as boiling point, melting point, and solubility is essential for practical applications.

-

Development of Optimized Synthetic Protocols: The development of efficient and scalable synthetic routes for both the racemic mixture and the individual enantiomers is crucial for making this compound more accessible for research.

-

Comprehensive Biological Screening: A thorough investigation of the biological activity of both enantiomers in various disease models (e.g., oncology, infectious diseases) could uncover novel therapeutic opportunities.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs will provide valuable insights for the design of more potent and selective compounds.

This guide serves as a foundational resource for researchers interested in this compound. The information provided herein is intended to facilitate further exploration and exploitation of this promising chemical entity in the fields of chemical synthesis and drug discovery.

References

- 1. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 154148-69-3 CAS MSDS (5-AMINOMETHYL-PYRROLIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]

- 7. Synthesis of N-aminomethylpyrrolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. 5-(Aminomethyl)-1-methylpyrrolidin-2-one | C6H12N2O | CID 22724560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(AMINOMETHYL)-1-METHYLPYRROLIDIN-2-ONE CAS#: [m.chemicalbook.com]

The Multifaceted Biological Landscape of 5-(Aminomethyl)pyrrolidin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-(aminomethyl)pyrrolidin-2-one scaffold, a core component of various synthetic compounds, has emerged as a promising framework in the pursuit of novel therapeutics. Derivatives of this versatile molecule have demonstrated a wide spectrum of biological activities, ranging from cognitive enhancement and neuroprotection to anticancer and antimicrobial effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols for cited assays, and visual representations of associated signaling pathways and workflows.

Nootropic and Neuroprotective Activities

Derivatives of the pyrrolidin-2-one class, including structural analogs of this compound, have been extensively investigated for their nootropic ("smart drug") and neuroprotective properties. While specific quantitative data for a wide range of this compound derivatives in standardized nootropic and neuroprotective assays are not extensively available in the public domain, the general mechanisms of action for this class of compounds are understood to involve the modulation of crucial neurotransmitter systems.

Nootropic Activity: The cognitive-enhancing effects of pyrrolidinone derivatives are often linked to the cholinergic system. These compounds are believed to enhance cholinergic neurotransmission, a key pathway involved in learning and memory. The passive avoidance test is a common behavioral paradigm used to assess the effects of nootropic agents on learning and memory.

Neuroprotective Activity: The neuroprotective effects of some pyrrolidinone derivatives are attributed to their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By positively modulating these receptors, they may protect neurons from glutamate-induced excitotoxicity, a common pathway in many neurodegenerative conditions. Glutamate-induced excitotoxicity assays are standard in vitro methods to evaluate the neuroprotective potential of compounds. A phenylpyrrolidinone derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has shown neuroprotective effects in a glutamate excitotoxicity model in newborn rat cortical neuron cultures, with a 37% increase in cell survival at a concentration of 50 µM[1].

Proposed Signaling Pathways

Anticancer Activity

Several studies have highlighted the potential of pyrrolidinone derivatives as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Pyrrolidine-2,5-dione Derivatives | MCF-7 (Breast) | 1.496 - 1.831 |

Note: The data presented is for structurally related pyrrolidine-2,5-dione derivatives, as specific IC50 values for a broad range of this compound derivatives were not available in the reviewed literature.

Antimicrobial Activity

The pyrrolidinone scaffold has also been explored for the development of novel antimicrobial agents. The efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) |

| Pyrrolidine-2,5-dione Derivative | Staphylococcus aureus | 32 - 128 |

| Pyrrolidine-2,5-dione Derivative | Fungal species | 16 - 256 |

Note: The data is for pyrrolidine-2,5-dione derivatives, as specific MIC values for a broad range of this compound derivatives were not available in the reviewed literature.

Enzyme and Receptor Modulation

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades endocannabinoids. Inhibition of FAAH can lead to analgesic and anti-inflammatory effects. While specific FAAH inhibitory data for this compound derivatives is limited, the pyrrolidinone scaffold is of interest in the design of FAAH inhibitors.

Muscarinic M5 Receptor Antagonism

The muscarinic M5 receptor is a G protein-coupled receptor involved in various physiological processes. Pyrrolidine-based compounds have been investigated as M5 receptor antagonists.

| Compound | Receptor | IC50 (nM) |

| Pyrrolidine Amide Derivative (12d) | Human M5 | 21 |

| Pyrrolidine Amide Derivative (12c) | Human M5 | 440 |

| Pyrrolidine Amide Derivative (12e) | Human M5 | 35 |

| Pyrrolidine Amide Derivative (12f) | Human M5 | 87 |

Detailed Experimental Protocols

Passive Avoidance Test for Nootropic Activity

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by an opening. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.

-

Procedure:

-

Acclimatization: Allow the animals (typically rats or mice) to acclimate to the testing room.

-

Training Trial: Place the animal in the light compartment. Due to their natural aversion to light, rodents will typically move to the dark compartment.

-

Aversive Stimulus: Once the animal enters the dark compartment, a brief, mild foot shock is delivered.

-

Retention Trial: After a set period (e.g., 24 hours), the animal is again placed in the light compartment.

-

-

Data Collection: The latency to enter the dark compartment is recorded. A longer latency is interpreted as improved memory of the aversive experience, indicating a positive nootropic effect of the test compound administered prior to the training trial.

Glutamate-Induced Excitotoxicity Assay for Neuroprotection

-

Cell Culture: Primary neurons or a suitable neuronal cell line (e.g., HT-22 hippocampal cells) are cultured in 96-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration.

-

Induction of Excitotoxicity: A high concentration of glutamate (e.g., 5 mM for HT-22 cells) is added to the culture medium to induce neuronal cell death.

-

Incubation: The cells are incubated for a period of 12-24 hours.

-

Assessment of Cell Viability: Cell viability is measured using a standard method such as the MTT assay.

-

Data Analysis: The percentage of cell survival in compound-treated wells is compared to the glutamate-only control wells to determine the neuroprotective effect of the compound.

MTT Assay for Anticancer Activity

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined.

Broth Microdilution Assay for Antimicrobial Activity

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

Determination of MIC: The wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Fluorescence-Based FAAH Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, FAAH enzyme solution, and a solution of the fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

-

Assay Setup: In a 96-well plate, add the assay buffer, FAAH enzyme, and various concentrations of the test inhibitor.

-

Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.

-

Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is measured over time using a fluorescence plate reader (excitation ~360 nm, emission ~465 nm).

-

Data Analysis: The rate of reaction is calculated, and the percent inhibition for each inhibitor concentration is determined. The IC50 value is calculated from the dose-response curve.

Radioligand Binding Assay for M5 Receptor Antagonism

-

Membrane Preparation: Membranes from cells expressing the M5 muscarinic receptor are prepared.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and various concentrations of the unlabeled test compound (the antagonist).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The amount of radioligand displaced by the test compound is used to determine the compound's binding affinity (Ki) for the M5 receptor.

Conclusion

The this compound scaffold and its derivatives represent a rich area for therapeutic discovery. The diverse biological activities, including nootropic, neuroprotective, anticancer, and antimicrobial effects, underscore the potential of this chemical class. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for various therapeutic targets. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel drugs based on the pyrrolidinone core.

References

5-(Aminomethyl)pyrrolidin-2-one: A Technical Guide to its Function as a GABA Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its signaling is mediated by ionotropic GABA-A and metabotropic GABA-B receptors. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[1]

This technical guide focuses on 5-(Aminomethyl)pyrrolidin-2-one , a cyclic analog of GABA. The pyrrolidin-2-one scaffold is a common feature in many biologically active compounds.[2] This document provides a comprehensive overview of its potential as a GABA analog, including its synthesis, theoretical binding characteristics, and the experimental protocols required for its evaluation.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₅H₁₀N₂O | PubChem |

| Molecular Weight | 114.15 g/mol | PubChem |

| CAS Number | 154148-69-3 | PubChem |

| SMILES | C1CC(=O)NC1CN | PubChem |

Synthesis of this compound

A potential synthetic route to this compound starts from (S)-pyroglutamic acid, a readily available chiral synthon.[3] The following protocol is a generalized procedure based on established chemical transformations for the synthesis of pyrrolidinone derivatives.[4][5][6]

Experimental Protocol: Synthesis from (S)-Pyroglutamic Acid

Materials:

-

(S)-Pyroglutamic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (NH₃) in a suitable solvent (e.g., methanol)

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

-

Activation of the Carboxylic Acid:

-

Suspend (S)-pyroglutamic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours to form the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

-

Amidation:

-

Dissolve the resulting acid chloride in a suitable anhydrous solvent like THF.

-

Cool the solution in an ice bath.

-

Slowly bubble ammonia gas through the solution or add a solution of ammonia in methanol dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

-

-

Reduction of the Amide:

-

Carefully add the purified amide in small portions to a suspension of lithium aluminum hydride in anhydrous THF at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to obtain the pure this compound.

-

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

GABAergic Signaling and the Role of GABA Analogs

GABAergic signaling is initiated by the release of GABA from a presynaptic neuron into the synaptic cleft. GABA then binds to and activates postsynaptic GABA-A or GABA-B receptors.[7]

-

GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions (Cl⁻) into the postsynaptic neuron.[8] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a fast inhibitory postsynaptic potential (IPSP).[8]

-

GABA-B Receptors: These are G-protein coupled receptors that, upon activation, lead to the opening of potassium channels (K⁺) and the inhibition of calcium channels (Ca²⁺) through a second messenger system.[9] This results in a slower, more prolonged inhibitory effect.[9]

GABA analogs like this compound are designed to mimic the action of GABA, potentially by directly binding to and activating GABA receptors or by modulating the activity of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.

Signaling Pathway of a GABA Analog

Caption: Hypothesized mechanism of this compound as a GABA analog.

Evaluation of Biological Activity

To characterize this compound as a GABA analog, it is essential to determine its binding affinity for GABA receptors and its effect on GABA uptake.

GABA Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[10] These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound.

This protocol is adapted from established methods for GABA-A receptor binding assays.[9][11]

Materials:

-

Rat brain tissue (e.g., cortex or whole brain minus cerebellum and pons-medulla)

-

[³H]Muscimol or [³H]GABA (Radioligand)

-

Unlabeled GABA or bicuculline methiodide (for determining non-specific binding)

-

This compound (Test Compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Sucrose solution (0.32 M)

-

Glass fiber filters

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in ice-cold Tris-HCl buffer and incubate at 37°C for 30 minutes to remove endogenous GABA.

-

Centrifuge the suspension at 20,000 x g for 20 minutes at 4°C.

-

Wash the pellet twice by resuspending in fresh, ice-cold Tris-HCl buffer and centrifuging.

-

Resuspend the final pellet in a known volume of Tris-HCl buffer to achieve a protein concentration of approximately 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound.

-

Total Binding: Add radioligand (e.g., 2-5 nM [³H]Muscimol) and membrane preparation to the assay buffer.

-

Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of unlabeled GABA (e.g., 100 µM) or bicuculline methiodide (e.g., 100 µM).

-

Test Compound: Add radioligand, membrane preparation, and varying concentrations of this compound.

-

Incubate the tubes at 4°C for 30-60 minutes.

-

-

Termination and Measurement:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

A similar protocol can be followed for GABA-B receptor binding, using [³H]GABA as the radioligand and including a GABA-A receptor antagonist (e.g., isoguvacine) to block binding to GABA-A sites. Unlabeled baclofen is typically used to determine non-specific binding.[11]

GABA Uptake Inhibition Assay

This assay determines if this compound can inhibit the reuptake of GABA by GABA transporters (GATs).

This protocol is based on methods used to evaluate GABA uptake inhibitors.[12][13][14]

Materials:

-

Synaptosomal preparation from rat brain or cells expressing specific GAT subtypes

-

[³H]GABA

-

Krebs-Ringer bicarbonate buffer

-

This compound (Test Compound)

-

Known GAT inhibitors (e.g., tiagabine for GAT-1) for positive controls

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Preparation of Synaptosomes or Cells:

-

Prepare a synaptosomal fraction from rat brain tissue or use cultured cells expressing the desired GAT subtype.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomes or cells in Krebs-Ringer bicarbonate buffer at 37°C.

-

Add varying concentrations of this compound or a known inhibitor.

-

Initiate the uptake by adding a low concentration of [³H]GABA.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [³H]GABA taken up at each concentration of the test compound.

-

Plot the percentage of inhibition of GABA uptake against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value for the inhibition of GABA uptake.

-

Experimental Workflow Visualization

Caption: Workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound presents an interesting scaffold for investigation as a GABA analog. The technical information and detailed experimental protocols provided in this guide offer a framework for its synthesis and comprehensive biological characterization. Determining its binding affinities for GABA-A and GABA-B receptors, as well as its effects on GABA uptake, will be crucial in elucidating its mechanism of action and potential as a modulator of the GABAergic system. Further studies, including in vivo electrophysiology and behavioral models, would be necessary to fully understand its pharmacological profile and therapeutic potential.

References

- 1. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Preparation of 1,5-Disubstituted Pyrrolidin-2-ones [organic-chemistry.org]

- 3. Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shokubai.org [shokubai.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. youtube.com [youtube.com]

- 9. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. researchgate.net [researchgate.net]

- 14. KEGG PATHWAY: map04727 [genome.jp]

Unveiling the Pharmacological Profile of 5-(Aminomethyl)pyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)pyrrolidin-2-one, a pyrrolidinone derivative, represents a scaffold of significant interest in medicinal chemistry. While comprehensive pharmacological data for this specific molecule remains largely unpublished, its structural analogs have demonstrated a range of biological activities, pointing towards potential therapeutic applications. This technical guide synthesizes the available information on the broader class of pyrrolidinone compounds to infer a likely pharmacological profile for this compound, focusing on its chemical properties, potential biological targets, and associated signaling pathways. This document aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Introduction

The pyrrolidinone ring is a privileged scaffold in drug discovery, found in a variety of biologically active compounds.[1] Its structural features allow for diverse chemical modifications, leading to a wide array of pharmacological activities, including anti-inflammatory, anticonvulsant, and nootropic effects. This compound, with its primary amine substituent, presents a key functional group for further derivatization and interaction with biological targets. While specific studies on this compound are limited, the extensive research on related pyrrolidinone derivatives provides a valuable framework for predicting its pharmacological behavior.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its solubility, stability, and potential for formulation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₅H₁₀N₂O | [2] |

| Molecular Weight | 114.15 g/mol | [3] |

| CAS Number | 154148-69-3 | [2] |

| Canonical SMILES | C1CC(=O)NC1CN | [2] |

| Physical Description | Not specified | |

| Solubility | Not specified | |

| pKa | Not specified | |

| LogP | Not specified |

Potential Pharmacological Profile

Based on the activities of structurally similar pyrrolidinone derivatives, this compound is hypothesized to interact with targets within the central nervous system (CNS). The presence of the gamma-lactam ring, a core feature of nootropic agents like piracetam, suggests potential cognitive-enhancing properties. Furthermore, derivatives of pyrrolidin-2,5-dione have shown promise as anti-inflammatory and anticonvulsant agents.[4][5]

Potential Biological Targets

While direct binding data for this compound is unavailable, research on analogous compounds suggests several potential biological targets:

-

G-Protein Coupled Receptors (GPCRs): A novel series of pyrrolidine-containing compounds have been identified as GPR40 agonists, indicating that this receptor family could be a target for this compound derivatives.[6][7]

-

Enzymes: Pyrrolidine-2,5-dione derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[4][8]

-

Ion Channels: The structural similarity to anticonvulsant compounds suggests potential modulation of ion channels involved in neuronal excitability.

Quantitative Data from Analogues

To provide a quantitative perspective, Table 2 summarizes the inhibitory concentrations (IC₅₀) of a pyrrolidine-2,5-dione derivative against COX-1 and COX-2 enzymes. It is important to note that these values are for a related compound and not this compound itself.

Table 2: In Vitro Anti-inflammatory Activity of a Pyrrolidine-2,5-dione Derivative

| Compound | Target | IC₅₀ (µM) | Reference |

| 13e | COX-1 | 30.9 | [4] |

| COX-2 | 0.98 | [4] |

Experimental Protocols

Detailed experimental protocols for this compound are not currently published. However, standard methodologies used for characterizing similar compounds can be adapted.

Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of a test compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for a target receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand specific for the target receptor

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

-

Filter plates (e.g., 96-well glass fiber filters)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kₑ), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

-

Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity retained on the filters using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.[9][10][11]

Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Potential Signaling Pathways

Given the potential CNS activity of pyrrolidinone derivatives, several signaling pathways could be modulated by this compound.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various neurological disorders.[12] Inhibition of this pathway has been shown to alleviate neuroinflammatory responses.[12] Should this compound or its derivatives exhibit anti-inflammatory or neuroprotective effects, modulation of the PI3K/mTOR pathway would be a key area of investigation.

Hypothesized Modulation of PI3K/mTOR Pathway

Caption: Potential modulation of the PI3K/mTOR signaling pathway.

TrkB/BDNF Signaling Pathway

The Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a critical role in neuronal survival, growth, and plasticity.[13] Small molecule agonists of the TrkB receptor are being investigated as potential therapeutics for CNS injuries and neurodegenerative diseases.[13] The neuroprotective potential of pyrrolidinone derivatives could be mediated through the activation of this pathway.

Hypothesized Activation of TrkB/BDNF Pathway

Caption: Potential activation of the TrkB/BDNF signaling pathway.

Conclusion

While direct pharmacological data for this compound is scarce, the existing literature on related pyrrolidinone derivatives provides a strong rationale for its investigation as a potential therapeutic agent, particularly for CNS disorders. Its chemical structure is amenable to further modification, offering the potential to develop a library of compounds with diverse pharmacological profiles. Future research should focus on elucidating the specific biological targets of this compound, quantifying its activity through in vitro and in vivo studies, and characterizing its pharmacokinetic and safety profiles. The experimental frameworks and hypothesized signaling pathways presented in this guide offer a roadmap for such investigations.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. This compound | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (5S)-5-(aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. TrkB/BDNF signaling pathway and its small molecular agonists in CNS injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5-(Aminomethyl)pyrrolidin-2-one and its Derivatives in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one nucleus, a five-membered lactam, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and chemical properties, including its ability to participate in hydrogen bonding and its stereochemical versatility, make it an attractive building block for the design of novel therapeutics. This technical guide delves into the significance of 5-(aminomethyl)pyrrolidin-2-one and its derivatives, with a particular focus on their role in the development of anticonvulsant drugs that target the synaptic vesicle glycoprotein 2A (SV2A).

The Pyrrolidin-2-one Scaffold: A Foundation for Neurological Drug Discovery

The pyrrolidin-2-one ring system is a cornerstone in the synthesis of a variety of therapeutic agents, particularly those targeting the central nervous system. Its incorporation into a molecule can significantly influence pharmacokinetic properties such as bioavailability and metabolic stability. The "racetam" class of drugs, known for their cognitive-enhancing and neuroprotective effects, prominently features this scaffold. The discovery that certain pyrrolidin-2-one derivatives act as high-affinity ligands for the synaptic vesicle glycoprotein 2A (SV2A) has solidified the importance of this chemical moiety in the treatment of epilepsy.[1][2]

SV2A is a transmembrane protein found in the vesicles of presynaptic terminals and is crucial for the normal regulation of neurotransmitter release.[1][2] Ligands that bind to SV2A can modulate this process, thereby reducing neuronal hyperexcitability, which is a hallmark of epileptic seizures.[3] The development of drugs like Levetiracetam and Brivaracetam has demonstrated the therapeutic potential of targeting SV2A with pyrrolidin-2-one-based compounds.[4]

Quantitative Analysis of SV2A Ligands

The affinity of pyrrolidin-2-one derivatives for SV2A is a critical determinant of their anticonvulsant potency. Structure-activity relationship (SAR) studies have revealed that modifications to the pyrrolidin-2-one core can dramatically alter binding affinity. A prime example is the introduction of an n-propyl group at the 4-position of the ring, which differentiates Brivaracetam from Levetiracetam and results in a significantly higher affinity for SV2A.[5]

| Compound | 4-Position Substituent | SV2A Binding Affinity (Kᵢ) | Anticonvulsant Potency (ED₅₀, mg/kg, audiogenic mice) | Reference |

| Levetiracetam | -H | ~600 nM | 21.6 | [4] |

| Brivaracetam | -(R)-n-propyl | ~30 nM | 2.5 | [4][6] |

Synthesis and Experimental Protocols

The synthesis of bioactive pyrrolidin-2-one derivatives often involves multi-step processes that require careful control of stereochemistry. The following sections detail a representative synthetic workflow for the core structure and the experimental protocols used to evaluate the anticonvulsant properties and target engagement of these compounds.

General Synthetic Workflow

A common strategy for the synthesis of 5-substituted pyrrolidin-2-ones involves the cyclization of appropriate acyclic precursors. For instance, 5-(hydroxymethyl)pyrrolidin-2-ones can be synthesized through the cyclization of amide dianions with epibromohydrin.[7] The key intermediate for many SV2A ligands, (S)-2-aminobutanamide, can be prepared from 2-aminobutyric acid through resolution and amidation.[8]

Experimental Protocols

This assay is used to determine the binding affinity of test compounds for the SV2A protein.[9][10][11]

-

Preparation of Membranes: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer and subjected to centrifugation to isolate the membrane fraction containing SV2A. The protein concentration is then quantified.

-

Competitive Binding: A fixed concentration of a radiolabeled SV2A ligand (e.g., [³H]UCB-J) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

References

- 1. Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein [jove.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]

- 8. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 5-(Aminomethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)pyrrolidin-2-one, a chiral heterocyclic compound, has emerged as a critical intermediate in the synthesis of a range of neurologically active pharmaceuticals. While a singular "discovery" of this molecule is not prominently documented, its history is intrinsically linked to the development of the racetam class of nootropic drugs and their successors. This technical guide provides a comprehensive overview of the synthetic history of this compound, detailing its synthesis, its role in drug development, and its known biological context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 114.15 g/mol | --INVALID-LINK-- |

| CAS Number | 154148-69-3 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

Synthetic History and Methodologies

The synthesis of this compound is closely associated with the production of antiepileptic drugs like Levetiracetam. While a definitive first synthesis is not clearly attributed in publicly available literature, its development can be inferred from patented synthetic routes for these drugs. A common and logical precursor for the synthesis of 5-substituted pyrrolidin-2-ones is glutamic acid, a readily available and chiral amino acid.

Conceptual Synthetic Pathway from Glutamic Acid

A plausible and widely utilized strategy for the synthesis of chiral 5-substituted pyrrolidin-2-ones involves the cyclization and subsequent modification of glutamic acid. This approach leverages the inherent chirality of the starting material to produce enantiomerically pure products.

Caption: Conceptual workflow for the synthesis of this compound from L-glutamic acid.

Key Experimental Protocols

While a specific protocol for the initial synthesis of this compound is not available, the following represents a generalized experimental procedure for the synthesis of a related key intermediate, (S)-2-aminobutanamide, which is crucial for the production of Levetiracetam and highlights the chemical transformations involved.

Synthesis of (S)-2-Aminobutanamide Hydrochloride (A Key Intermediate)

This process is a critical step in several patented syntheses of Levetiracetam and showcases the type of chemical transformations relevant to the synthesis of 5-substituted pyrrolidin-2-one derivatives.

| Step | Reagents and Conditions | Purpose |

| 1. Esterification | (S)-2-Aminobutyric acid, Thionyl chloride, Methanol | Conversion of the carboxylic acid to a methyl ester to facilitate subsequent amidation. |

| 2. Amidation | (S)-2-Aminobutyric acid methyl ester, Methanolic ammonia | Conversion of the ester to the primary amide. |

| 3. Salt Formation | (S)-2-Aminobutanamide, Methanolic HCl | Formation of the hydrochloride salt for purification and stability. |

This is a representative protocol based on common organic synthesis techniques and patent literature for related compounds.

Role in Drug Development

This compound serves as a pivotal building block in the pharmaceutical industry, primarily in the synthesis of anticonvulsant and nootropic agents. Its structure is a core component of several active pharmaceutical ingredients (APIs).

Intermediate in Levetiracetam Synthesis

The most significant application of this compound and its precursors is in the industrial synthesis of Levetiracetam, a widely used antiepileptic drug. The pyrrolidinone core is essential for its therapeutic activity.

Caption: Logical relationship showing the role of a 5-aminomethylpyrrolidin-2-one type intermediate in Levetiracetam synthesis.

Biological Activity and Signaling Pathways

The biological activity of this compound itself is not extensively characterized in the literature. Its significance lies in being a pharmacophore or a key structural element of more complex, biologically active molecules. The broader class of pyrrolidone derivatives, particularly the racetams, are known to modulate neurotransmission.

While a specific signaling pathway for this compound is not defined, the therapeutic effects of the drugs derived from it, such as Levetiracetam, are linked to the modulation of synaptic vesicle protein 2A (SV2A), which is involved in the regulation of neurotransmitter release. It is hypothesized that the pyrrolidinone ring is crucial for this interaction.

Conclusion

This compound stands as a testament to the importance of key chemical intermediates in the advancement of medicine. Although its own discovery is not a standalone event, its integral role in the synthesis of vital neurological drugs underscores its significance in the field of medicinal chemistry and drug development. Further research into the direct biological activities of this compound could potentially unveil new therapeutic applications.

An In-depth Technical Guide to 5-(Aminomethyl)pyrrolidin-2-one and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)pyrrolidin-2-one is a chiral heterocyclic compound featuring a pyrrolidinone ring, a foundational structure in a variety of biologically active molecules. The presence of a stereocenter at the 5-position of the pyrrolidinone ring gives rise to two enantiomers: (R)-5-(aminomethyl)pyrrolidin-2-one and (S)-5-(aminomethyl)pyrrolidin-2-one. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, and toxicity. Therefore, a thorough understanding of the individual properties of each enantiomer is crucial for research and drug development.

This technical guide provides a comprehensive overview of the known properties, synthesis, and analysis of this compound and its stereoisomers. Due to the limited publicly available data directly comparing the enantiomers of this specific compound, this guide will draw analogies from well-studied chiral drugs with similar structural motifs, such as ofloxacin/levofloxacin and levetiracetam, to infer potential stereoselective properties.

Physicochemical Properties

While specific experimental data for the individual enantiomers of this compound are scarce in the literature, the general properties of the racemic mixture and the individual stereoisomers can be summarized from available databases.

| Property | Racemic this compound | (S)-5-(Aminomethyl)pyrrolidin-2-one | (R)-5-(Aminomethyl)pyrrolidin-2-one |

| Molecular Formula | C₅H₁₀N₂O | C₅H₁₀N₂O | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol | 114.15 g/mol | 114.15 g/mol |

| CAS Number | 109833-22-3 | 145414-31-9 | 173336-98-6[1] |

| Appearance | Likely a solid or oil | Likely a solid or oil | Likely a solid or oil |

| Boiling Point | Not reported | Not reported | Not reported |

| Melting Point | Not reported | Not reported | Not reported |

| Specific Rotation ([α]D) | 0° (for the racemic mixture) | Expected to be non-zero | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer |

Note: The lack of specific, publicly available data for boiling points, melting points, and specific rotation highlights the need for further experimental characterization of these compounds.

Stereoselective Biological Activity: An Analogical Perspective

The principle of stereoselectivity in drug action is a cornerstone of medicinal chemistry. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer being significantly more active or having a different pharmacological profile than the other.

The Case of Ofloxacin and Levofloxacin

A compelling example is the fluoroquinolone antibiotic ofloxacin, which is a racemic mixture of (S)-(-)-ofloxacin (levofloxacin) and (R)-(+)-ofloxacin. The antibacterial activity of ofloxacin is almost entirely attributable to the (S)-enantiomer, levofloxacin, which is 8 to 128 times more active than the (R)-enantiomer. This difference in activity is due to the stereospecific interactions with bacterial DNA gyrase and topoisomerase IV.

Levetiracetam and its (R)-enantiomer

Levetiracetam, an antiepileptic drug, is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide. Its anticonvulsant activity is highly stereoselective, with the (S)-enantiomer being the active form. The (R)-enantiomer, UCB L060, is essentially inactive as an anticonvulsant. This selectivity is attributed to the specific binding of the (S)-enantiomer to the synaptic vesicle protein 2A (SV2A).

Inferred Properties of this compound Stereoisomers

Based on these established principles and analogies, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit different biological activities. One enantiomer may be responsible for the desired pharmacological effect, while the other could be less active, inactive, or even contribute to off-target effects. Therefore, the stereoselective synthesis and pharmacological evaluation of each enantiomer are critical steps in the development of any therapeutic agent based on this scaffold.

Experimental Protocols

Stereoselective Synthesis from Pyroglutamic Acid

A common and effective strategy for the synthesis of enantiomerically pure 5-substituted pyrrolidin-2-ones is to use the corresponding enantiomer of pyroglutamic acid as a chiral starting material.

References

Unlocking the Brain's Potential: A Technical Guide to the Therapeutic Promise of 5-(Aminomethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring system is a cornerstone in medicinal chemistry, forming the structural basis of a diverse range of biologically active compounds. Among these, 5-(Aminomethyl)pyrrolidin-2-one has emerged as a promising scaffold, particularly in the realm of neuroscience. Its structural similarity to known nootropic and neuroprotective agents suggests a significant therapeutic potential for neurological and cognitive disorders. This technical guide provides a comprehensive overview of the current understanding of this compound and its analogs, focusing on its synthesis, putative mechanisms of action, and prospective therapeutic applications. While direct and extensive research on this specific molecule is limited, this document extrapolates from data on related pyrrolidinone derivatives to build a framework for future investigation and drug development endeavors.

Introduction

This compound, also known as 5-(aminomethyl)-2-pyrrolidone, is a cyclic lactam with a chiral center at the 5-position. Its chemical structure is characterized by a five-membered ring containing a nitrogen atom and a carbonyl group, with an aminomethyl substituent. This arrangement provides a versatile backbone for chemical modification, making it an attractive starting point for the synthesis of novel therapeutic agents. The pyrrolidinone core is notably present in the racetam class of nootropic drugs, such as piracetam and levetiracetam, which are known for their cognitive-enhancing and anti-epileptic properties, respectively. This structural analogy is the primary driver for the exploration of this compound's therapeutic potential.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O | PubChem |

| Molecular Weight | 114.15 g/mol | PubChem |

| CAS Number | 154148-69-3 | PubChem |

| Synonyms | 5-(Aminomethyl)-2-pyrrolidone | PubChem |

Table 1: Physicochemical Properties of this compound.

The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available precursors. While specific, detailed protocols for its industrial-scale synthesis are proprietary, general laboratory-scale methods can be inferred from the literature on pyrrolidinone synthesis.

Experimental Protocol: General Synthesis of Pyrrolidinone Derivatives

A common approach involves the cyclization of γ-amino acids or their derivatives. For this compound, a potential synthetic pathway could start from a protected glutamic acid derivative.

Materials:

-

Protected glutamic acid derivative (e.g., N-Boc-L-glutamic acid)

-

Reducing agent (e.g., Lithium aluminum hydride)

-

Activating agent for amide bond formation (e.g., DCC, EDC)

-

Solvents (e.g., THF, DCM)

-

Reagents for deprotection

Procedure:

-

Reduction of Carboxylic Acid: The γ-carboxylic acid of the protected glutamic acid is selectively reduced to an alcohol.

-

Mesylation or Tosylation: The resulting primary alcohol is converted to a better leaving group, such as a mesylate or tosylate.

-

Intramolecular Cyclization: Treatment with a base promotes intramolecular nucleophilic substitution, leading to the formation of the pyrrolidinone ring.

-

Conversion to Aminomethyl Group: The remaining protected amino acid functionality is converted to the aminomethyl group through a series of standard organic transformations.

-

Deprotection: Removal of the protecting groups yields the final product, this compound.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

Figure 1. A generalized workflow for the synthesis of this compound.

Therapeutic Potential and Putative Mechanisms of Action

The therapeutic potential of this compound is largely inferred from the well-documented activities of other pyrrolidinone-containing compounds, particularly in the context of neurological disorders.

Nootropic and Cognitive-Enhancing Effects

The structural similarity to the racetam class of drugs suggests that this compound may act as a cognitive enhancer. Racetams are known to modulate neurotransmitter systems, enhance synaptic plasticity, and improve cerebral blood flow.

Putative Signaling Pathway:

A plausible mechanism of action involves the modulation of the cholinergic system, a key pathway in learning and memory. Like other nootropic pyrrolidinones, this compound may enhance acetylcholine (ACh) release and upregulate postsynaptic receptor density.

Figure 2. Putative cholinergic signaling pathway modulated by this compound.

Neuroprotective Effects

Pyrrolidinone derivatives have demonstrated neuroprotective properties in various models of neuronal injury, including ischemia and excitotoxicity. The aminomethyl group in this compound may contribute to these effects by interacting with N-methyl-D-aspartate (NMDA) receptors or by exhibiting antioxidant properties.

Quantitative Data (Hypothetical and Based on Analogs)

| Assay | Parameter | Hypothetical Value |

| Acetylcholine Receptor Binding | Ki | 1 - 10 µM |

| In vitro Neuroprotection Assay (e.g., against glutamate toxicity) | EC₅₀ | 5 - 50 µM |

| In vivo Cognitive Enhancement Model (e.g., Morris Water Maze) | ED₅₀ | 10 - 100 mg/kg |

Table 2: Hypothetical Quantitative Data for this compound based on structurally related compounds.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Neurotransmitter Release Assay

Objective: To determine the effect of the compound on neurotransmitter release from primary neuronal cultures or synaptosomes.

Methodology:

-

Prepare primary cortical neurons or synaptosomes from rodent brains.

-

Pre-incubate the preparations with a radiolabeled neurotransmitter (e.g., [³H]choline for acetylcholine).

-

Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration).

-

Apply different concentrations of this compound.

-

Measure the amount of released radiolabeled neurotransmitter using liquid scintillation counting.

-

Calculate the EC₅₀ value for the compound's effect on neurotransmitter release.

Figure 3. Experimental workflow for an in vitro neurotransmitter release assay.

Future Directions and Conclusion

This compound represents a molecule of significant interest for the development of novel therapeutics targeting the central nervous system. Its structural relationship to established nootropic and neuroprotective agents provides a strong rationale for its further investigation. The immediate research priorities should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound and its stereoisomers.

-

In Vitro Pharmacological Profiling: Conducting comprehensive in vitro studies to determine its binding affinities for various receptors and its effects on neurotransmitter systems.

-

In Vivo Efficacy Studies: Evaluating its cognitive-enhancing and neuroprotective effects in relevant animal models of neurological disorders.

-

Pharmacokinetic and Toxicological Assessment: Determining its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting thorough safety and toxicology studies.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Aminomethyl)pyrrolidin-2-one from Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for the multi-step synthesis of 5-(Aminomethyl)pyrrolidin-2-one, a valuable building block in medicinal chemistry, starting from the readily available chiral precursor, (S)-pyroglutamic acid. The described synthetic route involves the protection of the lactam nitrogen, esterification of the carboxylic acid, reduction to the corresponding alcohol, conversion to an azide, and subsequent reduction to the desired primary amine, followed by deprotection.

Overall Synthetic Scheme

The synthesis of this compound from pyroglutamic acid is a multi-step process that can be summarized by the following key transformations:

-

N-Protection: The lactam nitrogen of pyroglutamic acid is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

-

Esterification: The carboxylic acid functionality is converted to a methyl ester to facilitate the subsequent reduction.

-

Reduction: The methyl ester is selectively reduced to a primary alcohol, yielding N-Boc-5-(hydroxymethyl)pyrrolidin-2-one.

-

Mesylation: The hydroxyl group is converted into a good leaving group, a mesylate, to allow for nucleophilic substitution.

-

Azide Formation: The mesylate is displaced by an azide nucleophile.

-

Reduction of Azide: The azide is reduced to the corresponding primary amine.

-

Deprotection: The Boc protecting group is removed to yield the final product, this compound.

Diagram of the Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols and Data

Step 1 & 2: Esterification of Pyroglutamic Acid and N-Boc Protection

This two-step, one-pot procedure first converts pyroglutamic acid to its methyl ester, followed by the protection of the lactam nitrogen with a Boc group.[1][2]

Protocol:

-

Esterification:

-

Suspend L-pyroglutamic acid (1.0 eq) in anhydrous methanol (approx. 4 mL per gram of pyroglutamic acid).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Neutralize the reaction mixture by the portion-wise addition of sodium bicarbonate until effervescence ceases.

-

Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude methyl pyroglutamate.

-

-

N-Boc Protection:

-

Dissolve the crude methyl pyroglutamate in anhydrous dichloromethane (DCM, approx. 5 mL per gram of pyroglutamate).

-

Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-Boc-L-pyroglutamic acid methyl ester.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% (over two steps) |

| Reaction Time | Esterification: 6-8 h; Protection: 12-24 h |

| Temperature | Esterification: 0 °C to RT; Protection: RT |

Step 3: Reduction of N-Boc-pyroglutamic acid methyl ester to N-Boc-5-(hydroxymethyl)pyrrolidin-2-one

The methyl ester is reduced to the corresponding primary alcohol using lithium borohydride.[3]

Protocol:

-

Dissolve N-Boc-L-pyroglutamic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 20 mL per gram of ester) in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add lithium borohydride (LiBH₄, 1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiBH₄ by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford N-Boc-5-(hydroxymethyl)pyrrolidin-2-one.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80-90% |

| Reaction Time | 4-6 h |

| Temperature | 0 °C to RT |

Step 4 & 5: Mesylation and Azide Substitution

The alcohol is converted to a mesylate, which is then displaced by sodium azide to form the corresponding azide derivative.[4]

Protocol:

-

Mesylation:

-

Dissolve N-Boc-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in anhydrous DCM (approx. 15 mL per gram) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Perform an aqueous work-up by washing with cold 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

-

-

Azide Substitution:

-

Dissolve the crude mesylate in anhydrous dimethylformamide (DMF, approx. 10 mL per gram of mesylate).

-

Add sodium azide (NaN₃, 3.0 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer extensively with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to give N-Boc-5-(azidomethyl)pyrrolidin-2-one.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% (over two steps) |

| Reaction Time | Mesylation: 1-2 h; Azide substitution: 4-6 h |

| Temperature | Mesylation: 0 °C; Azide substitution: 60-70 °C |

Step 6: Reduction of N-Boc-5-(azidomethyl)pyrrolidin-2-one to N-Boc-5-(aminomethyl)pyrrolidin-2-one

The azide is reduced to the primary amine via catalytic hydrogenation.[4]

Protocol:

-

Dissolve N-Boc-5-(azidomethyl)pyrrolidin-2-one (1.0 eq) in methanol (approx. 20 mL per gram).

-

Add 10% Palladium on Carbon (Pd/C, 10 mol%).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-5-(aminomethyl)pyrrolidin-2-one, which is often pure enough for the next step.

Quantitative Data:

| Parameter | Value |

| Typical Yield | >95% |

| Reaction Time | 4-8 h |

| Temperature | Room Temperature |

Step 7: Deprotection of N-Boc-5-(aminomethyl)pyrrolidin-2-one

The Boc protecting group is removed under acidic conditions to yield the final product.[5][6]

Protocol:

-

Dissolve N-Boc-5-(aminomethyl)pyrrolidin-2-one (1.0 eq) in DCM (approx. 10 mL per gram).

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue can be purified by trituration with diethyl ether to afford the trifluoroacetate salt of this compound as a solid. Alternatively, the free base can be obtained by neutralization with a suitable base and extraction or by ion-exchange chromatography.

Quantitative Data:

| Parameter | Value |

| Typical Yield | >90% |

| Reaction Time | 1-2 h |

| Temperature | 0 °C to RT |

Diagram of the Key Reaction Steps

Caption: Key transformations in the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Enantioselective Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one: A Chiral Building Block for Drug Discovery

Application Note

(S)-5-(Aminomethyl)pyrrolidin-2-one is a valuable chiral building block in the synthesis of a variety of pharmacologically active compounds. Its rigid pyrrolidinone scaffold and the presence of a primary amine offer opportunities for the development of novel therapeutics. This document provides a detailed protocol for the enantioselective synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one, starting from the readily available chiral precursor, (S)-pyroglutamic acid. The synthetic strategy involves a four-step sequence: esterification of the carboxylic acid, reduction to the corresponding alcohol, conversion to an azide, and final reduction to the desired primary amine. This method ensures the retention of the stereochemistry at the C5 position, providing the enantiomerically pure (S)-isomer.

Synthetic Strategy Overview

The synthesis commences with the conversion of (S)-pyroglutamic acid to its methyl ester, followed by the selective reduction of the ester to (S)-5-(hydroxymethyl)pyrrolidin-2-one, also known as (S)-pyroglutaminol. The hydroxyl group is then activated by conversion to a tosylate, a good leaving group for subsequent nucleophilic substitution. The tosylate is displaced by an azide ion in an SN2 reaction, which proceeds with inversion of configuration, although in this case, it does not affect the stereocenter of the pyrrolidinone ring. The final step involves the reduction of the azide to the primary amine, yielding the target molecule, (S)-5-(Aminomethyl)pyrrolidin-2-one.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Enantiomeric Excess (%) |

| 1 | Esterification | (S)-Pyroglutamic acid | (S)-Methyl pyroglutamate | SOCl₂, Methanol | Methanol | >95 | >99 |

| 2 | Reduction | (S)-Methyl pyroglutamate | (S)-5-(Hydroxymethyl)pyrrolidin-2-one | Sodium Borohydride | Ethanol | ~90 | >99 |

| 3 | Tosylation and Azidation | (S)-5-(Hydroxymethyl)pyrrolidin-2-one | (S)-5-(Azidomethyl)pyrrolidin-2-one | 1. TsCl, Pyridine 2. Sodium Azide | DCM, DMF | ~75-80 | >99 |

| 4 | Reduction | (S)-5-(Azidomethyl)pyrrolidin-2-one | (S)-5-(Aminomethyl)pyrrolidin-2-one | H₂, Pd/C | Methanol | >95 | >99 |

Experimental Protocols

Step 1: Synthesis of (S)-Methyl pyroglutamate

This protocol describes the esterification of (S)-pyroglutamic acid.

Materials:

-

(S)-Pyroglutamic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-